Bis-(3-trifluoromethylphenyl)disulfide
Overview
Description
Bis-(3-trifluoromethylphenyl)disulfide is a compound that is part of a broader class of sulfur-containing organic molecules. These compounds are of interest due to their diverse applications in materials science, chemistry, and pharmaceuticals. The trifluoromethyl group attached to the phenyl ring is known to impart unique electronic and steric properties, which can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of bis-(3-trifluoromethylphenyl)disulfide and related compounds involves various strategies. For instance, bis(oligothienyl) sulfides, which are structurally related to bis-(3-trifluoromethylphenyl)disulfide, can be synthesized through thiophenethiol substitution reactions or by treating lithiated thiophenes with bis(phenylsulfonyl) sulfide . Another related synthesis involves the reaction of bis(trifluoromethyl)iodophosphine sulfide with mercury or chlorobis(trifluoromethyl)phosphine to produce compounds with sulfur bridges . These methods highlight the versatility of sulfur chemistry in creating complex molecules with trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of bis-(3-trifluoromethylphenyl)disulfide and similar compounds is characterized by the presence of sulfur and trifluoromethyl groups. The crystal and molecular structures of related sulfur-nitrogen compounds have been reported, providing insights into the electron delocalization and bond lengths in these molecules . Additionally, the gas-phase structures of bis(trifluoromethyl)trisulfane and tetrasulfane have been determined through electron diffraction and ab initio calculations, which are relevant for understanding the structural aspects of bis-(3-trifluoromethylphenyl)disulfide .
Chemical Reactions Analysis
The chemical reactivity of bis-(3-trifluoromethylphenyl)disulfide is influenced by the presence of the trifluoromethyl groups and the sulfur-sulfur bond. For example, the electropolymerization behavior of bis(thiophene) sulfides, which are structurally similar, has been studied, revealing that not all derivatives form polymers upon electro-oxidation due to the stability of the radical cation or solubility issues . The reactivity of bis(trifluoromethyl)iodophosphine sulfide with various reagents such as halogens, hydrogen halides, and mercury has also been explored, demonstrating the diverse chemical transformations that sulfur-containing compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-(3-trifluoromethylphenyl)disulfide are influenced by the trifluoromethyl and disulfide groups. The presence of these groups can affect the solubility, stability, and electronic properties of the molecule. For instance, the electropolymerized poly(oligothienyl sulfides) exhibit specific redox properties that correlate with the bis(oligothienyl) sulfides used as monomers . The synthesis of novel polyimides derived from monomers containing trifluoromethylphenyl groups results in materials with good solubility in polar organic solvents and excellent thermal stability, which may be relevant for the properties of bis-(3-trifluoromethylphenyl)disulfide .
Scientific Research Applications
Self-Healing Materials
Bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate efficient self-healing at room temperature without needing a catalyst or external intervention (Rekondo et al., 2014).
Structural Studies in Solid State
The structure and dynamics of bis(organothiophosphoryl) disulfides, including bis[tert-butyl(phenyl)thiophosphoryl] disulfide and bis-(diphenoxythiophosphoryl) disulfide, have been explored using X-ray diffraction and solid-state NMR spectroscopy. These studies reveal insights into the S-S bond length variations and P-S bond length relationships (Knopik et al., 1993).
Polymer Synthesis
Bis[4-(trimethylsilyl)phenyl]disulfide has been utilized in synthesizing odorless equivalents of commonly used disulfides, showcasing their utility in the preparation of selenium(II) chloride and selenium(IV) trichloride. These compounds exhibit similar reactivity patterns to their phenyl derivatives and can be stored under refrigerated, dry conditions (Patra et al., 2005).
Polymerization and Material Science
Diaryl disulfides, such as Bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, have been investigated for their potential in thermal polymerization, leading to the formation of high molecular weight poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS). This polymer is characterized by high crystallinity and stability after melting (Tsuchida et al., 1993).
Conformational Studies
The conformational dynamics of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives have been analyzed, revealing the influence of weak sulfur interactions and hydrogen bonds on their folded or unfolded states. This study provides valuable insights into the structural behavior of these compounds (Esparza-Ruiz et al., 2007).
properties
IUPAC Name |
1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6S2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFZYUBUWGSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348191 | |
Record name | bis-(3-trifluoromethylphenyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(3-trifluoromethylphenyl)disulfide | |
CAS RN |
18715-44-1 | |
Record name | bis-(3-trifluoromethylphenyl)disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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